Rhod2/AM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

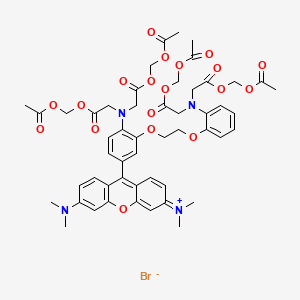

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H57N4O19.BrH/c1-32(56)66-28-70-47(60)24-54(25-48(61)71-29-67-33(2)57)41-11-9-10-12-43(41)64-19-20-65-46-21-36(13-18-42(46)55(26-49(62)72-30-68-34(3)58)27-50(63)73-31-69-35(4)59)51-39-16-14-37(52(5)6)22-44(39)74-45-23-38(53(7)8)15-17-40(45)51;/h9-18,21-23H,19-20,24-31H2,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBOYHPXSKFYOA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H57BrN4O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1109.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129787-64-0 | |

| Record name | Xanthylium, 9-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-3,6-bis(dimethylamino)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129787-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Rhod-2/AM: Core Principles and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-2/AM is a high-affinity, fluorescent probe extensively utilized for the measurement of intracellular calcium ions (Ca²⁺), particularly within the mitochondria. Its long excitation and emission wavelengths make it an invaluable tool for studies in cells and tissues with high autofluorescence. This guide provides a comprehensive overview of Rhod-2/AM's mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.

Core Mechanism of Action

Rhod-2/AM is the acetoxymethyl (AM) ester derivative of the calcium indicator Rhod-2. The AM ester group renders the molecule lipophilic, allowing it to readily permeate cell membranes and enter the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting Rhod-2/AM into its active, membrane-impermeable form, Rhod-2.[1][2][3] This process effectively traps the indicator within the cell.

Rhod-2 itself is essentially non-fluorescent in its Ca²⁺-free state. Upon binding to intracellular Ca²⁺, it undergoes a significant increase in fluorescence intensity, with some reports suggesting a greater than 100-fold enhancement.[1] This property allows for the sensitive detection of changes in intracellular Ca²⁺ concentrations. Unlike ratiometric indicators such as Fura-2, Rhod-2 is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the Ca²⁺ concentration at a given dye concentration.

Mitochondrial Sequestration

A key characteristic of Rhod-2/AM is its propensity to accumulate within the mitochondria.[3][4] The Rhod-2 molecule possesses a net positive charge, which facilitates its sequestration into the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[4][5] This selective accumulation makes Rhod-2/AM a powerful tool for specifically investigating mitochondrial Ca²⁺ dynamics, which play a crucial role in cellular metabolism, signaling, and apoptosis.[2][3]

Quantitative Data and Comparative Analysis

The selection of a calcium indicator is critical for the success of an experiment. The following tables summarize the key quantitative properties of Rhod-2 and provide a comparison with other commonly used calcium indicators.

Table 1: Quantitative Properties of Rhod-2

| Property | Value | Reference(s) |

| Molecular Weight | ~1124 g/mol | [2] |

| Excitation Maximum (Ca²⁺-bound) | ~552 nm | |

| Emission Maximum (Ca²⁺-bound) | ~581 nm | |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | |

| Fluorescence Intensity Increase upon Ca²⁺ Binding | >100-fold | [1] |

Table 2: Comparison of Common Calcium Indicators

| Indicator | Excitation (nm) | Emission (nm) | Kd (nM) | Wavelength Type | Key Advantages | Key Disadvantages |

| Rhod-2 | ~552 | ~581 | ~570 | Single | Long wavelengths reduce autofluorescence; mitochondrial targeting. | Not ratiometric; potential for compartmentalization issues.[5] |

| Fluo-3 | ~506 | ~526 | ~390 | Single | Large fluorescence increase; visible light excitation. | Not ratiometric; lower photostability than some indicators. |

| Fura-2 | ~340/380 | ~510 | ~145 | Ratiometric | Ratiometric nature allows for more accurate concentration measurements. | Requires UV excitation, which can cause phototoxicity and autofluorescence. |

Experimental Protocols

The following are generalized protocols for the use of Rhod-2/AM. Optimization for specific cell types and experimental conditions is highly recommended.

Stock Solution Preparation

-

Prepare a 1-5 mM stock solution of Rhod-2/AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). [6]

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. [7] Avoid repeated freeze-thaw cycles.[2]

Cell Loading Protocol

-

Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or microplates).

-

Prepare a working solution of Rhod-2/AM at a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). [2][6]

-

(Optional but Recommended) To aid in the solubilization of Rhod-2/AM, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%. [2] This can be achieved by mixing the Rhod-2/AM DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the loading medium.[6]

-

(Optional but Recommended) To reduce the leakage of the de-esterified indicator from the cells, the organic anion transport inhibitor probenecid (B1678239) can be added to the working solution at a final concentration of 1-2.5 mM. [6]

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the Rhod-2/AM working solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light. [6] The optimal loading time and temperature should be determined empirically. Lowering the incubation temperature may reduce subcellular compartmentalization.[6]

-

After incubation, wash the cells with indicator-free medium (containing probenecid if used during loading) to remove any extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular Rhod-2/AM. [6]

-

The cells are now ready for fluorescence imaging.

Data Acquisition

-

Fluorescence Microscopy: Use a filter set appropriate for Rhod-2 (e.g., TRITC/Rhodamine). Excite at ~550 nm and collect emission at ~580 nm.

-

Fluorescence Plate Reader: Set the excitation wavelength to ~540 nm and the emission wavelength to ~590 nm.

Visualizing the Core Processes

To further elucidate the mechanisms and workflows associated with Rhod-2/AM, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Rhod-2/AM action from cell entry to fluorescence.

Caption: Experimental workflow for using Rhod-2/AM.

Caption: Mitochondrial sequestration of Rhod-2.

Troubleshooting and Optimization

-

Low Fluorescence Signal:

-

Increase the loading concentration of Rhod-2/AM.

-

Increase the incubation time.

-

Ensure that the Pluronic® F-127 is properly mixed to aid in dye solubilization.

-

-

High Background Fluorescence:

-

Ensure thorough washing after dye loading to remove all extracellular Rhod-2/AM.

-

Decrease the loading concentration or incubation time.

-

-

Rapid Signal Loss (Dye Leakage):

-

Incorporate probenecid in the loading and imaging buffers.[6]

-

Perform experiments at a lower temperature (e.g., room temperature instead of 37°C).

-

-

Subcellular Compartmentalization (non-mitochondrial):

-

Lower the loading temperature and concentration.[6]

-

Optimize the loading time for your specific cell type.

-

Conclusion

Rhod-2/AM is a robust and sensitive fluorescent indicator for measuring intracellular calcium, with a particular advantage for monitoring mitochondrial Ca²⁺ dynamics. Its long-wavelength spectral properties make it suitable for a wide range of applications, especially in systems with inherent autofluorescence. By understanding its core mechanism and optimizing the experimental protocols, researchers can effectively leverage Rhod-2/AM to unravel the complex roles of calcium signaling in cellular physiology and pathophysiology.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. stemcell.com [stemcell.com]

- 4. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abpbio.com [abpbio.com]

- 7. biotium.com [biotium.com]

Rhod-2/AM: A Technical Guide to its Spectral Properties and Applications in Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent calcium indicator Rhod-2/AM, detailing its spectral properties, mechanism of action, and experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge for the successful application of Rhod-2/AM in cellular calcium signaling studies.

Core Principles of Rhod-2/AM

Rhod-2/AM (Rhod-2 acetoxymethyl ester) is a high-affinity, cell-permeant fluorescent dye used to measure intracellular calcium concentrations.[1][2] Its long excitation and emission wavelengths make it particularly valuable for studies in cells and tissues with high levels of autofluorescence.[3] The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-2 molecule in the cytosol.[2][4] A key characteristic of Rhod-2 is its positive charge, which promotes its sequestration into mitochondria.[5]

Upon binding to calcium ions (Ca²⁺), the fluorescence intensity of Rhod-2 increases significantly, while its spectral properties remain largely unchanged.[2] This fluorescence enhancement is directly proportional to the concentration of free Ca²⁺, allowing for quantitative measurements of intracellular calcium dynamics.

Spectral and Physicochemical Properties

The spectral characteristics of Rhod-2 are crucial for designing and executing fluorescence microscopy experiments. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~549-557 nm | The optimal excitation wavelength can vary slightly depending on the source.[1][6] |

| Emission Wavelength (λem) | ~574-581 nm | The peak emission is in the orange-red region of the spectrum.[6] |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1 µM | This value reflects the affinity of Rhod-2 for calcium and is crucial for calibrating Ca²⁺ concentration measurements.[2] |

| Quantum Yield | 0.1 | [3] |

| Molecular Weight | ~1124 g/mol | [2] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action: From Loading to Fluorescence

The utility of Rhod-2/AM as a calcium indicator relies on a multi-step process that begins with its introduction to the cellular environment and culminates in the emission of a calcium-dependent fluorescent signal.

Experimental Protocols

Accurate and reproducible results with Rhod-2/AM necessitate careful adherence to optimized protocols. The following sections provide detailed methodologies for key experimental steps.

Reagent Preparation

-

Rhod-2/AM Stock Solution: Prepare a 1-5 mM stock solution of Rhod-2/AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Store this stock solution in small aliquots at -20°C, protected from light and moisture.[2]

-

Pluronic™ F-127 Solution (Optional but Recommended): To aid in the dispersion of the hydrophobic Rhod-2/AM in aqueous media, a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO can be prepared.[2]

-

Probenecid (B1678239) Solution (Optional): To reduce the leakage of the de-esterified Rhod-2 from the cells via organic anion transporters, a stock solution of probenecid can be prepared. The final working concentration is typically 1-2.5 mM.[2]

Cell Loading and De-esterification

The following is a general protocol for loading adherent cells with Rhod-2/AM. Optimization may be required for different cell types and experimental conditions.

-

Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere.

-

Loading Solution Preparation: Dilute the Rhod-2/AM stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 1-5 µM.[2] For improved solubility, first mix the Rhod-2/AM stock solution with an equal volume of 20% Pluronic™ F-127 before diluting into the loading medium.[2] If using, add probenecid to the final loading solution.

-

Cell Incubation: Replace the cell culture medium with the Rhod-2/AM loading solution and incubate for 15-60 minutes at 20-37°C, protected from light.[2] The optimal loading time and temperature should be determined empirically. Lowering the incubation temperature can help reduce compartmentalization of the dye in organelles.[2]

-

Washing: After incubation, wash the cells with indicator-free medium (containing probenecid, if used) to remove any extracellular dye.[2]

-

De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular Rhod-2/AM.[2]

Calcium Imaging

Following the loading and de-esterification steps, the cells are ready for fluorescence imaging.

-

Microscopy Setup: Use a fluorescence microscope equipped with appropriate filters or a laser line for excitation around 550 nm and emission detection around 580 nm.

-

Image Acquisition: Acquire baseline fluorescence images before stimulating the cells.

-

Cellular Stimulation: Apply the experimental stimulus to induce changes in intracellular calcium concentration.

-

Time-Lapse Imaging: Record the changes in fluorescence intensity over time to monitor the calcium dynamics.

-

Data Analysis: Quantify the changes in fluorescence intensity relative to the baseline to determine the relative changes in intracellular calcium concentration. For absolute concentration measurements, a calibration procedure using ionophores is required.

Concluding Remarks

Rhod-2/AM is a powerful tool for investigating intracellular calcium signaling, particularly within mitochondria. Its long-wavelength spectral properties offer advantages in reducing autofluorescence. By understanding its mechanism of action and adhering to optimized experimental protocols, researchers can effectively utilize Rhod-2/AM to gain valuable insights into the complex roles of calcium in cellular physiology and pathophysiology.

References

Understanding Rhod-2/AM Mitochondrial Localization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhod-2 acetoxymethyl ester (Rhod-2/AM), a fluorescent probe widely utilized for measuring mitochondrial calcium concentration ([Ca²⁺]m). We will delve into the core principles of its mitochondrial localization, present detailed experimental protocols, summarize key quantitative data, and visualize the associated cellular processes and workflows.

Core Principle: Mitochondrial Sequestration of Rhod-2

Rhod-2/AM is a cell-permeant dye that selectively accumulates in the mitochondria. Its journey from extracellular application to becoming an active mitochondrial calcium indicator involves a multi-step process. Initially, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.

The key to its mitochondrial specificity lies in its net positive charge. This positive charge facilitates its electrophoretic accumulation into the mitochondrial matrix, which maintains a substantial negative membrane potential (-150 to -180 mV) relative to the cytosol. This potential is generated by the electron transport chain.

Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, transforming Rhod-2/AM into its cell-impermeant form, Rhod-2.[1][2][3][4][5] This trapping mechanism ensures its retention within the cell. Due to the preferential accumulation in the mitochondria, the majority of the de-esterified Rhod-2 is localized to this organelle.[6][7][8][9][10] The now active Rhod-2 can bind to calcium ions, exhibiting a significant increase in fluorescence intensity, which can be measured to determine changes in mitochondrial calcium levels.[1][2]

It is important to note that while Rhod-2/AM is a powerful tool, its localization is not exclusively mitochondrial. Depending on cell type and loading conditions, some cytosolic or nucleolar staining may occur.[6][8][11] Therefore, careful optimization of experimental protocols and appropriate controls are crucial for accurate interpretation of results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Rhod-2/AM for easy reference and comparison.

Table 1: Spectral and Chemical Properties of Rhod-2

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~553 nm | [1] |

| Emission Wavelength (max) | ~577 nm | [1] |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [1][11] |

| Molecular Weight | ~1124.0 g/mol | [1][2] |

| Form | Cell-permeant acetoxymethyl (AM) ester | [1][2] |

Table 2: Typical Experimental Parameters for Rhod-2/AM Loading

| Parameter | Recommended Range | Notes | Reference |

| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | Prepare fresh or store aliquots at -20°C, protected from light and moisture. | [2][3][12] |

| Working Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell type. | [2][6][11][12] |

| Loading Temperature | Room Temperature to 37°C | Lower temperatures (e.g., 4°C or room temperature) can enhance mitochondrial selectivity by reducing esterase activity in the cytosol. | [7][9][11] |

| Incubation Time | 15-60 minutes | Should be optimized to achieve adequate loading without causing cytotoxicity. | [12] |

| De-esterification Time | 20-30 minutes | Allows for complete cleavage of the AM esters by intracellular esterases. | [11][12] |

| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | A non-ionic detergent used to aid in the dispersion of the nonpolar Rhod-2/AM in aqueous media. | [5][11][12] |

| Probenecid Concentration | 1-2.5 mM | An anion-transport inhibitor that can be used to reduce leakage of the de-esterified dye from the cell. | [12] |

Experimental Protocols

The following is a generalized protocol for loading cells with Rhod-2/AM to measure mitochondrial calcium. This protocol should be adapted and optimized for specific cell types and experimental conditions.

I. Reagent Preparation

-

Rhod-2/AM Stock Solution (1-5 mM):

-

Dissolve Rhod-2/AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot into single-use tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[2][12]

-

-

Pluronic® F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic® F-127 in DMSO.

-

-

Loading Buffer:

-

Use a buffered physiological medium appropriate for your cells (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

II. Cell Loading Procedure

-

Cell Preparation:

-

Plate cells on an appropriate imaging dish or coverslip to allow for adherence.

-

-

Preparation of Loading Solution:

-

Cell Incubation:

-

Remove the culture medium from the cells and replace it with the Rhod-2/AM loading solution.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[11] Optimization of temperature and time is critical for preferential mitochondrial loading.

-

-

De-esterification:

III. Imaging and Data Acquisition

-

Microscopy:

-

Data Analysis:

-

Measure the change in Rhod-2 fluorescence intensity over time in response to stimuli.

-

To quantify calcium concentrations, a calibration can be performed at the end of the experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating (high Ca²⁺) and minimal (Ca²⁺-free with EGTA) calcium concentrations to determine F_max and F_min, respectively.[11]

-

Visualization of Pathways and Workflows

Mitochondrial Localization of Rhod-2/AM

Caption: Mechanism of Rhod-2/AM mitochondrial localization and activation.

General Experimental Workflow for Mitochondrial Calcium Measurement

Caption: Step-by-step workflow for measuring mitochondrial calcium using Rhod-2/AM.

Key Signaling Pathways in Mitochondrial Calcium Homeostasis

Caption: Signaling pathways influencing mitochondrial calcium dynamics.

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. biotium.com [biotium.com]

- 6. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring mitochondrial calcium and metabolism in the beating MCU-KO heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. abpbio.com [abpbio.com]

Rhod-2/AM: A Technical Guide to its Calcium Dissociation Constant (Kd)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Rhod-2, a widely used fluorescent indicator for measuring intracellular calcium concentrations. This document details the variability of the Kd under different experimental conditions, provides detailed protocols for its determination, and illustrates its application in key signaling pathways.

Understanding the Dissociation Constant (Kd) of Rhod-2

Rhod-2 is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to calcium ions. Its acetoxymethyl (AM) ester form, Rhod-2/AM, is cell-permeant and becomes active after hydrolysis by intracellular esterases. The dissociation constant (Kd) represents the concentration of free calcium at which half of the Rhod-2 molecules are bound to calcium. A lower Kd indicates a higher affinity for calcium.

The reported Kd for Rhod-2 varies significantly depending on the experimental environment, highlighting the importance of in situ calibration for accurate calcium measurements. Factors influencing the Kd include temperature, pH, ionic strength, and the presence of proteins.

Quantitative Data Summary

The following table summarizes the reported dissociation constants for Rhod-2 under various conditions.

| Dissociation Constant (Kd) | Experimental Condition | Reference(s) |

| ~570 nM | In vitro / General use | [1](2--INVALID-LINK-- |

| 710 nM | In vitro, in the presence of 0.5 mM myoglobin | [3](3) |

| 720 nM | In vivo, perfused mouse heart (manganese quenching) | [4](5--INVALID-LINK--) |

| 1.0 µM (1000 nM) | In vitro | [6](7--INVALID-LINK-- |

Experimental Protocols

Accurate determination of intracellular calcium concentration requires careful calibration of the fluorescent signal. Below are detailed protocols for both in vitro and in situ calibration of Rhod-2.

In Vitro Determination of Rhod-2 Kd

This protocol describes the determination of the Kd of the hydrolyzed, calcium-sensitive form of Rhod-2 using a series of calcium-EGTA buffers.

Materials:

-

Rhod-2, potassium salt

-

Calcium Calibration Buffer Kit (containing 10 mM K2EGTA in 100 mM KCl, 30 mM MOPS, pH 7.2, and 10 mM CaEGTA in 100 mM KCl, 30 mM MOPS, pH 7.2)

-

Fluorometer or microplate reader with appropriate excitation and emission filters for Rhod-2 (Excitation: ~552 nm, Emission: ~581 nm)

-

pH meter

-

Precision pipettes

-

Cuvettes or microplates

Procedure:

-

Prepare a Rhod-2 Stock Solution: Dissolve the Rhod-2 potassium salt in deionized water to create a concentrated stock solution (e.g., 1 mM).

-

Prepare Calcium Calibration Buffers: Prepare a series of calibration buffers with free calcium concentrations ranging from 0 to 39 µM by mixing the "zero calcium" (10 mM K2EGTA) and "saturating calcium" (10 mM CaEGTA) solutions in precise ratios, as specified by the calibration kit manufacturer.[6] Ensure the pH of all buffers is consistent.

-

Prepare Rhod-2 Measurement Solutions: Add a small, constant amount of the Rhod-2 stock solution to each calcium calibration buffer to achieve a final concentration of approximately 1-10 µM.

-

Measure Fluorescence:

-

Measure the fluorescence intensity of the Rhod-2 solution in the "zero calcium" buffer to determine Fmin.

-

Measure the fluorescence intensity of the Rhod-2 solution in the "saturating calcium" buffer to determine Fmax.

-

Measure the fluorescence intensity (F) of the Rhod-2 solution in each of the intermediate calcium concentration buffers.

-

-

Calculate the Dissociation Constant (Kd): The Kd can be determined by plotting the fluorescence intensity against the free calcium concentration and fitting the data to the following equation:

[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Alternatively, a double logarithmic plot of log([Ca²⁺]free) versus log{(F - Fmin)/(Fmax - F)} can be used, where the x-intercept equals the log of the Kd.[6]

In Situ Calibration of Rhod-2/AM

This protocol describes the calibration of Rhod-2 fluorescence within living cells using a calcium ionophore.

Materials:

-

Cells loaded with Rhod-2/AM (see cell loading protocol below)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Calcium-free physiological buffer containing a calcium chelator (e.g., 5 mM EGTA)

-

Physiological buffer with a saturating concentration of calcium (e.g., 2 mM CaCl₂)

-

Calcium ionophore (e.g., Ionomycin or A23187) at a working concentration of 5-10 µM

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Loading with Rhod-2/AM:

-

Prepare a stock solution of Rhod-2/AM in anhydrous DMSO (e.g., 1-5 mM).

-

Dilute the stock solution in a physiological buffer to a final working concentration of 1-10 µM. The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.[8]

-

Incubate the cells with the Rhod-2/AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light. Incubation at 37°C may promote mitochondrial sequestration of the dye.[9]

-

Wash the cells 2-3 times with a physiological buffer to remove extracellular dye.

-

Allow the cells to de-esterify the Rhod-2/AM for at least 30 minutes.

-

-

Determine Minimum Fluorescence (Fmin):

-

Expose the Rhod-2 loaded cells to the calcium-free buffer containing the calcium ionophore.

-

Measure the fluorescence intensity to obtain Fmin.

-

-

Determine Maximum Fluorescence (Fmax):

-

Wash the cells and then expose them to the physiological buffer containing a saturating calcium concentration and the calcium ionophore.

-

Measure the fluorescence intensity to obtain Fmax.

-

-

Calculate Intracellular Calcium: With the determined Fmin, Fmax, and a known or experimentally determined Kd, the intracellular calcium concentration can be calculated from the fluorescence of the experimental samples (F) using the same equation as in the in vitro protocol.

Signaling Pathways and Experimental Workflows

Rhod-2 is particularly useful for monitoring calcium dynamics within mitochondria due to its net positive charge, which promotes its accumulation in this organelle.

Mitochondrial Calcium Signaling

The following diagram illustrates the central role of mitochondria in buffering cytosolic calcium increases, a process readily monitored using Rhod-2. An initial stimulus, such as IP₃-mediated release from the endoplasmic reticulum (ER), elevates cytosolic calcium. This rise in cytosolic calcium drives its uptake into the mitochondrial matrix through the mitochondrial calcium uniporter (MCU).

Caption: Mitochondrial Calcium Buffering Pathway.

Experimental Workflow for In Situ Kd Determination

The following diagram outlines the logical steps for determining the dissociation constant of Rhod-2 within a cellular environment.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. benchchem.com [benchchem.com]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. Calcium buffer solutions and how to make them: a do it yourself guide - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhod-2/AM: A Technical Guide to its Discovery, Synthesis, and Application in Cellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Rhod-2 acetoxymethyl ester (Rhod-2/AM), a widely utilized fluorescent indicator for intracellular calcium (Ca²⁺). We delve into the seminal work that led to its discovery and detail the original synthetic pathway. Key physicochemical and spectral properties are summarized, and comprehensive, step-by-step protocols for its application in cellular assays are provided. Furthermore, this guide presents visualizations of the probe's activation, experimental workflows, and its use in the context of a canonical signaling pathway, offering a valuable resource for researchers employing this powerful tool for investigating cellular calcium dynamics.

Introduction

The precise regulation of intracellular calcium concentration is fundamental to a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The development of fluorescent indicators capable of quantifying intracellular Ca²⁺ has been instrumental in advancing our understanding of these complex signaling networks. Among these, Rhod-2 has emerged as a valuable tool, particularly for its long excitation and emission wavelengths which minimize interference from cellular autofluorescence. Its cell-permeant acetoxymethyl ester form, Rhod-2/AM, facilitates straightforward loading into live cells. A key feature of Rhod-2/AM is its net positive charge, which promotes its sequestration into mitochondria, making it an effective probe for studying mitochondrial Ca²⁺ homeostasis.[1] This guide serves as a comprehensive technical resource on the discovery, synthesis, and application of Rhod-2/AM.

Discovery and Original Synthesis

Rhod-2 was first described in a landmark 1989 paper by Akwasi Minta, Joseph P. Y. Kao, and Roger Y. Tsien in the Journal of Biological Chemistry. This work introduced a new class of fluorescent Ca²⁺ indicators based on rhodamine and fluorescein (B123965) chromophores, designed to be excitable by visible light, a significant advantage over the UV-excitable indicators available at the time. The core innovation was the fusion of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) Ca²⁺-chelating moiety with a xanthene fluorophore.

The synthesis of Rhod-2, as detailed in the original publication, involves the coupling of a BAPTA derivative with a rhodamine-like precursor. The key steps of the original synthesis are outlined below. It is important to note that this is a summary of the original chemical synthesis and should not be undertaken without appropriate expertise and safety precautions.

Original Synthesis of Rhod-2

The synthesis of Rhod-2 involves a multi-step process culminating in the formation of the final indicator. A crucial part of the synthesis is the creation of a BAPTA-analogue that can be coupled to the fluorophore. The acetoxymethyl ester derivative, Rhod-2/AM, is subsequently synthesized to render the molecule cell-permeant.

Physicochemical and Spectral Properties

Rhod-2/AM is a non-fluorescent and calcium-insensitive molecule. Once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) esters, releasing the active, fluorescent Ca²⁺ indicator, Rhod-2, which becomes trapped within the cell. The key properties of Rhod-2 and its AM ester are summarized in the tables below.

Table 1: Chemical and Physical Properties of Rhod-2 and Rhod-2/AM

| Property | Rhod-2 | Rhod-2/AM |

| Chemical Formula | C₄₀H₄₃ClN₄O₁₁ | C₅₂H₅₉BrN₄O₁₉ |

| Molecular Weight ( g/mol ) | 791.24 | 1123.94 |

| CAS Number | 132523-91-2 | 145037-81-6 |

| Solubility | Water | DMSO |

| Cell Permeability | Impermeant | Permeant |

Table 2: Spectral and Ca²⁺-Binding Properties of Rhod-2

| Property | Value |

| Excitation Maximum (Ex) | ~552 nm |

| Emission Maximum (Em) | ~578 nm |

| Quantum Yield (Φ) | 0.1 |

| Molar Extinction Coefficient (ε) | Not Reported |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM - 1.0 µM |

| Fluorescence Change upon Ca²⁺ Binding | Significant increase in intensity |

Experimental Protocols

The following protocols provide a general guideline for the use of Rhod-2/AM in measuring intracellular Ca²⁺. Optimization of concentrations, incubation times, and temperature may be required for specific cell types and experimental conditions.

Reagent Preparation

4.1.1. Rhod-2/AM Stock Solution (1-5 mM)

-

Warm the vial of Rhod-2/AM to room temperature before opening to prevent moisture condensation.

-

Dissolve the Rhod-2/AM solid in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 2 mM stock solution from 1 mg of Rhod-2/AM (MW: 1123.94 g/mol ), add approximately 445 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

4.1.2. 20% (w/v) Pluronic® F-127 in DMSO

-

Add 200 mg of Pluronic® F-127 to 1 mL of anhydrous DMSO.

-

Warm the solution gently and vortex until the Pluronic® F-127 is completely dissolved.

-

Store at room temperature.

4.1.3. Probenecid (B1678239) Stock Solution (100-250 mM)

-

Probenecid can be used to inhibit organic anion transporters, which can extrude the de-esterified Rhod-2 from the cytoplasm.

-

Prepare a stock solution in a suitable buffer or DMSO.

Cell Loading with Rhod-2/AM

This protocol is for loading adherent cells in a 96-well plate format.

-

Cell Plating: Plate cells in a black-wall, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Prepare Loading Buffer:

-

For each well, prepare a loading buffer containing Rhod-2/AM at a final concentration of 1-5 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

To aid in the dispersion of the lipophilic Rhod-2/AM in the aqueous loading buffer, it is recommended to add Pluronic® F-127. A common method is to mix the Rhod-2/AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading buffer (final Pluronic® F-127 concentration will be around 0.02-0.04%).[2][3][4]

-

If dye leakage is a concern, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[2][3]

-

-

Cell Loading:

-

Remove the cell culture medium from the wells.

-

Add the prepared loading buffer to each well.

-

Incubate the plate for 30-60 minutes at 37°C or room temperature. Incubation at 37°C may promote sequestration of the dye into organelles, including mitochondria.[5] For measurements of cytosolic Ca²⁺, incubation at room temperature may be preferable to minimize compartmentalization.[5]

-

-

Washing:

-

After incubation, remove the loading buffer.

-

Wash the cells two to three times with indicator-free buffered physiological medium to remove any extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash and final experimental buffer.

-

-

De-esterification:

-

Add fresh indicator-free buffer to the cells and incubate for an additional 30 minutes at the desired experimental temperature to allow for complete de-esterification of the Rhod-2/AM to Rhod-2 by intracellular esterases.[2]

-

Measurement of Intracellular Ca²⁺

-

After the de-esterification step, the cells are ready for fluorescence measurements.

-

Fluorescence can be monitored using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

-

Use an excitation wavelength of ~552 nm and measure the emission at ~578 nm.

-

Establish a baseline fluorescence reading before stimulating the cells.

-

Add the experimental agonist or compound to induce a Ca²⁺ response and record the change in fluorescence intensity over time.

Visualizations

Rhod-2/AM Activation Pathway

The following diagram illustrates the intracellular conversion of the non-fluorescent, cell-permeant Rhod-2/AM to the fluorescent, Ca²⁺-sensitive indicator Rhod-2.

Caption: Intracellular activation of Rhod-2/AM.

Experimental Workflow for Cellular Ca²⁺ Measurement

This diagram outlines the key steps in a typical experiment using Rhod-2/AM to measure changes in intracellular Ca²⁺.

Caption: Experimental workflow for Rhod-2/AM assay.

IP₃-Mediated Ca²⁺ Signaling Pathway

Rhod-2 is frequently used to measure Ca²⁺ release from intracellular stores, a process often initiated by the inositol (B14025) trisphosphate (IP₃) signaling pathway.

Caption: The IP₃ signaling pathway for Ca²⁺ release.

Conclusion

Rhod-2/AM remains a cornerstone fluorescent probe for the investigation of intracellular calcium signaling. Its discovery marked a significant advancement in the field, enabling the study of Ca²⁺ dynamics with visible light excitation. Its propensity to accumulate in mitochondria has made it particularly valuable for dissecting the role of this organelle in cellular calcium homeostasis. This technical guide provides a comprehensive overview of Rhod-2/AM, from its foundational discovery and synthesis to practical experimental protocols and conceptual visualizations. By consolidating this information, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize Rhod-2/AM in their pursuit of understanding the intricate roles of calcium in health and disease.

References

The Principle of Rhod-2/AM: An In-depth Technical Guide for Mitochondrial Calcium Indication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rhod-2 acetoxymethyl ester (Rhod-2/AM), a widely utilized fluorescent probe for the measurement of mitochondrial calcium (Ca²⁺) concentrations. Understanding the fundamental principles of its mechanism, spectral properties, and appropriate experimental application is critical for obtaining accurate and reproducible data in cellular and mitochondrial research.

Core Principle and Mechanism of Action

Rhod-2/AM is a cell-permeant fluorescent Ca²⁺ indicator specifically designed for monitoring mitochondrial Ca²⁺ dynamics.[1] Its utility is based on a multi-step process that ensures its accumulation and Ca²⁺-dependent fluorescence within the mitochondrial matrix.

Mechanism of Mitochondrial Targeting and Ca²⁺ Sensing:

-

Cellular Loading: Rhod-2/AM, an acetoxymethyl (AM) ester derivative of Rhod-2, is a lipophilic and non-fluorescent molecule that can readily cross the plasma membrane into the cytoplasm.[2][3]

-

Cytoplasmic Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[2][3] This enzymatic reaction transforms Rhod-2/AM into its active, cell-impermeant form, Rhod-2.[4] This process also generates byproducts such as acetate (B1210297) and formaldehyde.[5]

-

Mitochondrial Sequestration: The resulting Rhod-2 molecule possesses a net positive charge, which facilitates its accumulation within the mitochondria, driven by the organelle's negative membrane potential.[3]

-

Calcium Binding and Fluorescence: Within the mitochondrial matrix, Rhod-2 acts as a Ca²⁺ chelator. Upon binding to Ca²⁺, it undergoes a conformational change that results in a significant increase in its fluorescence intensity.[4][6] The fluorescence intensity of Rhod-2 is directly proportional to the mitochondrial Ca²⁺ concentration.

This mechanism allows for the specific measurement of Ca²⁺ dynamics within the mitochondria, distinguishing them from cytosolic Ca²⁺ fluctuations.

Mechanism of Rhod-2/AM action.

Quantitative Data and Spectral Properties

The spectral characteristics and Ca²⁺ binding affinity of Rhod-2 are crucial parameters for experimental design and data interpretation. While values may vary slightly between suppliers and experimental conditions, the generally accepted properties are summarized below.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~549-557 nm | [6][7][8] |

| Emission Wavelength (λem) | ~574-581 nm | [6][7][9] |

| Dissociation Constant (Kd) | ~570 nM | [1][9] |

| Molecular Weight | ~1124 g/mol | [2][10] |

| Solubility | DMSO | [4][9] |

Note: The Kd value can be influenced by factors such as pH, temperature, and ionic strength. An in situ calibration may be necessary for precise quantitative measurements.[11]

Experimental Protocols

The following section outlines a generalized protocol for loading cells with Rhod-2/AM and measuring mitochondrial Ca²⁺. This should be considered a template and may require optimization for specific cell types and experimental conditions.

Reagent Preparation

-

Rhod-2/AM Stock Solution:

-

Pluronic™ F-127 Solution (Optional):

-

Probenecid (B1678239) Solution (Optional):

-

Loading Buffer:

-

Use a buffered physiological solution such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (HHBS) or a buffer of your choice.[2]

-

Cell Loading Procedure

-

Prepare Working Solution:

-

On the day of the experiment, thaw an aliquot of the Rhod-2/AM stock solution to room temperature.[7]

-

Dilute the Rhod-2/AM stock solution into the loading buffer to a final concentration of 2 to 20 µM. A common starting concentration is 4-5 µM.[7]

-

(Optional) To aid solubilization, first mix the Rhod-2/AM stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution before diluting in the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.[7][13]

-

(Optional) If using probenecid, add it to the working solution to achieve a final concentration of 0.5-1 mM in the well.[2]

-

-

Cell Incubation:

-

For adherent cells, replace the culture medium with the Rhod-2/AM working solution. For suspension cells, pellet the cells and resuspend them in the working solution.[10]

-

Incubate the cells for 30 to 60 minutes at 37°C.[7] Note that incubation at 37°C promotes dye compartmentalization into organelles, including mitochondria. For studies aiming to minimize this, incubation at room temperature may be considered.[4]

-

The optimal loading time and temperature should be determined empirically for each cell line.[2]

-

-

Washing and De-esterification:

-

After incubation, remove the loading solution and wash the cells two to three times with fresh, indicator-free buffer to remove any extracellular dye.[2][13]

-

Incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular Rhod-2/AM.[5][13]

-

Imaging and Data Acquisition

-

Instrumentation:

-

Data Acquisition:

Generalized experimental workflow for using Rhod-2/AM.

Mitochondrial Calcium Signaling Pathways

Mitochondria are central hubs in cellular Ca²⁺ signaling, playing critical roles in processes ranging from ATP production to apoptosis.[14][15] Rhod-2/AM is a valuable tool for investigating the involvement of mitochondria in these pathways.

A key example is the interplay between the endoplasmic reticulum (ER) and mitochondria. Upon stimulation by signals such as inositol (B14025) 1,4,5-trisphosphate (IP3), Ca²⁺ is released from the ER through IP3 receptors (IP3Rs).[14] This creates microdomains of high Ca²⁺ concentration at mitochondria-associated membranes (MAMs), leading to rapid Ca²⁺ uptake into the mitochondria via the mitochondrial calcium uniporter (MCU) complex.[14][16] This mitochondrial Ca²⁺ uptake can modulate cellular energy production and, under conditions of overload, trigger apoptotic pathways.[14][17]

Mitochondrial Ca²⁺ uptake signaling pathway.

Considerations and Potential Artifacts

-

Cytosolic Contamination: Depending on loading conditions, some Rhod-2 may remain in the cytosol, leading to a mixed signal. It is important to verify the mitochondrial localization of the dye, for example, by co-localization with a mitochondria-specific marker like MitoTracker Green.[5][18]

-

Dye Compartmentalization: Besides mitochondria, Rhod-2 can sometimes accumulate in other acidic organelles like lysosomes, which can be a source of artifacts.[5]

-

Effect on Mitochondrial Function: The loading process and the presence of the dye itself can potentially affect mitochondrial membrane potential and morphology, especially at higher concentrations.[19]

-

Leakage: The de-esterified Rhod-2 can be actively transported out of the cell, leading to a gradual decrease in signal over time. The use of probenecid can mitigate this issue.[7][20]

By carefully considering these factors and optimizing experimental protocols, Rhod-2/AM remains a powerful and reliable tool for elucidating the intricate role of mitochondrial calcium in health and disease.

References

- 1. stemcell.com [stemcell.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. abmole.com [abmole.com]

- 8. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. abpbio.com [abpbio.com]

- 14. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Mitochondrial Calcium Signaling in the Pathophysiology of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. portlandpress.com [portlandpress.com]

- 17. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biotium.com [biotium.com]

Rhod-2/AM Fluorescence in the Presence of Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent calcium indicator Rhod-2/AM, its properties, mechanism of action, and its application in monitoring intracellular calcium dynamics, with a particular focus on mitochondrial calcium. This document offers detailed experimental protocols and visual representations of key signaling pathways and workflows to facilitate its use in research and drug development.

Introduction to Rhod-2/AM

Rhod-2/AM is a high-affinity, cell-permeant fluorescent dye used to measure intracellular calcium concentrations ([Ca²⁺]i). A key characteristic of Rhod-2/AM is its propensity to accumulate within mitochondria due to its net positive charge, making it a valuable tool for specifically studying mitochondrial calcium homeostasis.[1][2] Its longer excitation and emission wavelengths also make it suitable for experiments in cells with high autofluorescence.[2][3]

Upon entering a cell, the acetoxymethyl (AM) ester groups of the non-fluorescent Rhod-2/AM are cleaved by intracellular esterases, trapping the fluorescent, calcium-sensitive form, Rhod-2, within the cell.[4] The fluorescence intensity of Rhod-2 increases significantly upon binding to Ca²⁺.[2] This property allows for the real-time monitoring of calcium transients in various cellular contexts, including apoptosis and G-protein coupled receptor (GPCR) signaling.

Quantitative Data

The following tables summarize the key quantitative properties and experimental parameters for Rhod-2/AM.

Table 1: Physicochemical and Spectroscopic Properties of Rhod-2

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [4] |

| Molecular Weight | 1123.96 g/mol | [4] |

| Excitation Maximum (Ca²⁺-bound) | ~552-557 nm | [5][6] |

| Emission Maximum (Ca²⁺-bound) | ~577-581 nm | [2][6] |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [2][5] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Typical Experimental Parameters for Rhod-2/AM

| Parameter | Recommended Range/Value | Reference(s) |

| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [4] |

| Working Concentration | 1-10 µM | [4][7] |

| Loading Temperature | 20-37 °C | [4] |

| Loading Time | 15-60 minutes | [4] |

| De-esterification Time | 20-30 minutes | [4][5] |

| Pluronic® F-127 Concentration | 0.02-0.04% (w/v) | [4] |

| Probenecid (B1678239) Concentration | 1-2.5 mM | [4] |

Mechanism of Action and Cellular Localization

The functionality of Rhod-2/AM as an intracellular calcium indicator is a multi-step process.

Due to its positive charge, Rhod-2 preferentially accumulates in the mitochondria, which have a negative membrane potential. This makes it an excellent tool for studying mitochondrial calcium dynamics.[1][2]

Experimental Protocols

General Cell Loading Protocol with Rhod-2/AM

This protocol provides a general guideline for loading adherent cells with Rhod-2/AM. Optimization may be required for different cell types and experimental conditions.

Materials:

-

Rhod-2/AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or imaging buffer

-

Probenecid (optional)

Procedure:

-

Prepare a 1-5 mM Rhod-2/AM stock solution in anhydrous DMSO. Store desiccated at -20°C, protected from light.[4]

-

Prepare a loading buffer containing 1-5 µM Rhod-2/AM in your desired imaging buffer.[4]

-

To aid in dye solubilization , pre-mix the Rhod-2/AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the loading buffer to a final Pluronic® F-127 concentration of 0.02-0.04%.[4]

-

(Optional) To prevent the leakage of de-esterified Rhod-2 from the cells, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[4]

-

Replace the cell culture medium with the Rhod-2/AM loading buffer.

-

Incubate the cells for 15-60 minutes at 20-37°C, protected from light. Incubation at lower temperatures can reduce dye compartmentalization in organelles other than mitochondria.[4]

-

Wash the cells with fresh, dye-free imaging buffer (containing probenecid, if used) to remove extracellular Rhod-2/AM.

-

Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the intracellular Rhod-2/AM.[4][5]

-

The cells are now ready for fluorescence measurement.

Fluorescence Measurement and Calibration

Fluorescence measurements can be performed using various instruments, including fluorescence microscopes, plate readers, and flow cytometers. For quantitative analysis of intracellular calcium concentrations, a calibration procedure is required. This typically involves treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of saturating (high Ca²⁺) and Ca²⁺-free (with a chelator like EGTA) solutions to determine the maximum (Fmax) and minimum (Fmin) fluorescence intensities.

Applications in Signaling Pathways

Rhod-2/AM is widely used to investigate the role of mitochondrial calcium in various signaling pathways.

Apoptosis

Mitochondrial calcium overload is a critical event in the intrinsic pathway of apoptosis. Rhod-2 can be used to monitor changes in mitochondrial calcium in response to apoptotic stimuli and to investigate the role of pro- and anti-apoptotic proteins of the Bcl-2 family in regulating mitochondrial calcium uptake. For instance, anti-apoptotic proteins like Bcl-2 can reduce the transfer of calcium from the endoplasmic reticulum (ER) to the mitochondria, thereby preventing the induction of apoptosis.[8][9]

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, particularly those coupled to Gq proteins, signal through the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which triggers the release of calcium from the ER. Rhod-2 is instrumental in studying the subsequent uptake of this released calcium by the mitochondria, a process crucial for shaping the spatiotemporal dynamics of intracellular calcium signals and for regulating mitochondrial metabolism. A well-studied example is the activation of P2Y purinergic receptors by extracellular ATP, leading to IP3-mediated calcium release and subsequent mitochondrial calcium uptake.[7][10]

Conclusion

Rhod-2/AM is a powerful and versatile tool for the investigation of intracellular calcium dynamics, with a particular strength in the measurement of mitochondrial calcium. Its long-wavelength spectral properties and high affinity for calcium make it a valuable probe in a wide range of biological applications. By understanding its properties, mechanism of action, and appropriate experimental protocols, researchers and drug development professionals can effectively utilize Rhod-2/AM to elucidate the intricate roles of calcium signaling in cellular physiology and pathology.

References

- 1. Calcium release via IP3R/RyR channels contributes to the nuclear and mitochondrial Ca2+ signals elicited by neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. abpbio.com [abpbio.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Flow Cytometric Analysis of Ca2+-Induced Membrane Permeability Transition of Isolated Rat Liver Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extracellular ATP and P2Y2 receptors mediate intercellular Ca2+ waves induced by mechanical stimulation in submandibular gland cells: role of mitochondrial regulation of store operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of BCL-2 regulates ER Ca2+ homeostasis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

A Technical Guide to Rhodamine-Based Calcium Indicators for Cellular Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers integral to a vast array of cellular signaling pathways, including muscle contraction, neurotransmission, gene expression, and apoptosis. The ability to accurately measure and visualize fluctuations in intracellular Ca²⁺ concentration is therefore paramount to understanding these fundamental biological processes. Rhodamine-based calcium indicators are a class of fluorescent dyes that have become indispensable tools for these investigations. Characterized by their long excitation and emission wavelengths, these indicators offer significant advantages in reducing autofluorescence and enabling multiplexing with other fluorescent probes. This technical guide provides an in-depth overview of the core characteristics, experimental protocols, and data presentation for the effective use of rhodamine-based calcium indicators in cellular research.

Core Principles of Rhodamine-Based Calcium Indicators

Rhodamine-based calcium indicators are synthetic fluorescent dyes engineered to exhibit a selective and sensitive response to Ca²⁺ ions. Their fundamental structure consists of a rhodamine fluorophore linked to a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) chelator.[1][2] In the absence of Ca²⁺, the fluorescence of the rhodamine core is quenched. Upon binding of Ca²⁺ to the BAPTA moiety, a conformational change occurs that disrupts this quenching, leading to a significant increase in fluorescence intensity.[3] This direct correlation between Ca²⁺ concentration and fluorescence emission allows for the dynamic measurement of intracellular calcium levels.

A key feature of many rhodamine-based indicators is their availability in an acetoxymethyl (AM) ester form. The lipophilic AM group facilitates passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases cleave the AM esters, trapping the now membrane-impermeant indicator within the cytoplasm.[4][5]

Key Rhodamine-Based Calcium Indicators: A Comparative Overview

Several rhodamine-based indicators are commercially available, each with distinct spectral properties and calcium binding affinities. The choice of indicator is critical and should be tailored to the specific experimental requirements.

| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Key Characteristics |

| Rhod-2 | ~552 - 557 | ~576 - 581 | ~570 | The most common red fluorescent calcium indicator; tends to localize in mitochondria.[6][7] |

| Rhod-4 | ~540 | ~590 | Not specified | Developed to improve cell loading and calcium response compared to Rhod-2, with less mitochondrial sequestration.[8][9][10][11] |

| X-Rhod-1 | ~578 - 580 | ~600 | ~700 | Red-shifted excitation and emission, reducing autofluorescence and enabling multiplexing.[7][12][13] |

| Rhod-5N | Not specified | Not specified | 19,000 | A low-affinity derivative of Rhod-2, suitable for measuring high Ca²⁺ concentrations.[7] |

Signaling and Detection Mechanism

The fundamental principle behind rhodamine-based calcium indicators is a calcium-dependent increase in fluorescence. The BAPTA chelating moiety has a high affinity and selectivity for Ca²⁺ ions. In the unbound state, the chelator quenches the fluorescence of the rhodamine fluorophore. The binding of Ca²⁺ induces a conformational change that relieves this quenching, resulting in a dramatic increase in fluorescence emission upon excitation. This "turn-on" mechanism provides a direct and sensitive readout of changes in intracellular calcium concentration.

Experimental Protocols

The following provides a generalized protocol for loading and imaging cells with rhodamine-based calcium indicators in their AM ester form. Optimization for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

Indicator Stock Solution (1-5 mM): Dissolve the rhodamine-based indicator AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[14][15][16] Aliquot and store at -20°C, protected from light and moisture.

-

Pluronic F-127 Solution (20% w/v in DMSO): Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[15][16]

-

Probenecid (B1678239) Solution (250 mM in 1 M NaOH and buffer): Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified indicator from the cells.[16][17]

-

Hanks' Balanced Salt Solution (HBSS): Or other suitable physiological buffer.

Cell Loading

-

Prepare Working Solution: On the day of the experiment, thaw the indicator stock solution. For a final concentration of 1-5 µM, dilute the stock solution in HBSS. To aid solubilization, the indicator stock solution can be mixed with an equal volume of 20% Pluronic F-127 before dilution.[16] If using probenecid, add it to the working solution at a final concentration of 1-2.5 mM.[16]

-

Cell Loading: Remove the culture medium from the cells and add the dye working solution. Incubate for 30-60 minutes at 37°C or room temperature, protected from light.[6][14] Note that incubation at 37°C may promote compartmentalization of the dye, particularly for Rhod-2 in mitochondria.[15]

-

Wash and De-esterification: After incubation, wash the cells twice with indicator-free HBSS (containing probenecid if used during loading) to remove excess dye.[15][16] Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the intracellular AM ester.[16]

Fluorescence Measurement

Fluorescence can be measured using various instruments, including fluorescence microscopes, confocal microscopes, flow cytometers, and microplate readers.[6] Use the appropriate excitation and emission filters for the chosen indicator (see table above). For kinetic measurements, acquire a baseline fluorescence before adding the stimulus (e.g., a GPCR agonist) and continue recording to capture the resulting change in fluorescence intensity.

Calcium Signaling Pathways

Rhodamine-based indicators are instrumental in dissecting Ca²⁺-mediated signaling cascades. A common pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of Ca²⁺ from the endoplasmic reticulum (ER).

Advantages and Limitations

Advantages:

-

Long Wavelengths: Excitation and emission in the visible spectrum reduce phototoxicity and minimize interference from cellular autofluorescence.[12][18]

-

High Fluorescence Enhancement: Significant increase in fluorescence upon Ca²⁺ binding provides a high signal-to-noise ratio.[18][19]

-

Multiplexing Capability: The red-shifted spectra of rhodamine-based indicators allow for their use in combination with other fluorescent probes, such as GFP.[20]

Limitations:

-

Single Wavelength Indicators: Most rhodamine-based indicators do not exhibit a spectral shift upon Ca²⁺ binding, precluding ratiometric measurements.[19] This can make quantitative analysis challenging as signal intensity can be affected by dye concentration, loading efficiency, and photobleaching.

-

Compartmentalization: Rhod-2, in particular, has a tendency to accumulate in mitochondria due to its net positive charge.[3][7][20] While this can be exploited for studying mitochondrial Ca²⁺ dynamics, it can be a confounding factor when measuring cytosolic calcium. Newer indicators like Rhod-4 show improved cytosolic localization.[8]

-

Potential for Buffering: At high concentrations, these indicators can buffer intracellular Ca²⁺, potentially altering the dynamics of the signaling events under investigation.

Conclusion

Rhodamine-based calcium indicators are powerful and versatile tools for the study of intracellular Ca²⁺ signaling. Their long-wavelength spectral properties and substantial fluorescence enhancement upon calcium binding offer distinct advantages for a wide range of applications in cell biology and drug discovery. By understanding their fundamental characteristics, adhering to optimized experimental protocols, and being mindful of their limitations, researchers can effectively leverage these indicators to gain deeper insights into the complex and critical role of calcium in cellular function.

References

- 1. scimedia.com [scimedia.com]

- 2. biotium.com [biotium.com]

- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. abmole.com [abmole.com]

- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Rhod-4™, AM | AAT Bioquest [aatbio.com]

- 11. stratech.co.uk [stratech.co.uk]

- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. biotium.com [biotium.com]

- 16. abpbio.com [abpbio.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. researchgate.net [researchgate.net]

- 20. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to Rhod-2/AM for Studying Apoptosis and Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhod-2 acetoxymethyl ester (Rhod-2/AM), a fluorescent probe crucial for investigating the intricate roles of calcium (Ca²⁺) signaling in apoptosis. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate its effective use in research and drug discovery.

Core Principles of Rhod-2/AM

Rhod-2/AM is a high-affinity, cell-permeant fluorescent indicator used to measure Ca²⁺, with a particular propensity to accumulate within mitochondria.[1][2] Its long-wavelength excitation and emission spectra make it an excellent alternative to green-emitting dyes like Fluo-3, especially in cells with high levels of autofluorescence.[3][4]

Mechanism of Action

The utility of Rhod-2/AM relies on a two-stage process. First, the acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its active, cell-impermeant form, Rhod-2.[5][6] The active Rhod-2 possesses a net positive charge, which promotes its sequestration into the mitochondria, driven by the organelle's negative membrane potential.[7] Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, allowing for the quantification of mitochondrial Ca²⁺ concentration ([Ca²⁺]m).[2]

References

- 1. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. stemcell.com [stemcell.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. abmole.com [abmole.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Calcium Flux between the Endoplasmic Reticulum and Mitochondrion Contributes to Poliovirus-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Rhod-2/AM Staining in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Rhod-2/AM for monitoring mitochondrial calcium in live cells. The protocols and data presented are intended to assist researchers in designing and executing successful live-cell imaging experiments.

Introduction to Rhod-2/AM

Rhod-2 acetoxymethyl ester (Rhod-2/AM) is a cell-permeable fluorescent dye specifically designed for the measurement of mitochondrial calcium (Ca²⁺) concentrations.[1][2] Its lipophilic acetoxymethyl (AM) ester group facilitates its passage across the plasma membrane.[1][3][4] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, membrane-impermeable Rhod-2 molecule within the cell.[1][3][4] Due to its positive charge, Rhod-2 preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential.[5][6]

The fluorescence of Rhod-2 is significantly enhanced upon binding to Ca²⁺.[1][3] This property makes it an invaluable tool for studying mitochondrial calcium influx, which plays a crucial role in cellular processes such as ATP synthesis, and in signaling pathways leading to apoptosis.[3][4] With its long excitation and emission wavelengths, Rhod-2 is particularly well-suited for use in cells and tissues with high levels of autofluorescence.[4][7]

Mechanism of Action

The mechanism of Rhod-2/AM for mitochondrial calcium detection involves several key steps:

-

Cell Loading: The cell-permeant Rhod-2/AM is introduced to the live cells.

-

Esterase Cleavage: Intracellular esterases hydrolyze the AM ester group, converting Rhod-2/AM into its active, cell-impermeant form, Rhod-2.

-

Mitochondrial Sequestration: The positively charged Rhod-2 is actively sequestered into the negatively charged mitochondrial matrix.

-

Calcium Binding and Fluorescence: In the presence of mitochondrial Ca²⁺, Rhod-2 undergoes a conformational change, leading to a significant increase in its fluorescence intensity.

-

Detection: The resulting fluorescence can be measured using various platforms, including fluorescence microscopy, flow cytometry, and microplate readers, to quantify changes in mitochondrial calcium levels.[1][3]

Mechanism of Rhod-2/AM action.

Data Presentation

Properties of Rhod-2/AM

| Property | Value | References |

| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [3][8] |

| Molecular Weight | ~1124 g/mol | [1][3] |

| Excitation Wavelength (Max) | ~549-556 nm | [2][3][8][9] |

| Emission Wavelength (Max) | ~574-581 nm | [8][9][10] |

| Indicator Type | Non-ratiometric | [8] |

| Solubility | Soluble in DMSO | [8] |

| Storage | Store at -20°C, protected from light | [3][8] |

Experimental Protocols

This protocol provides a general guideline for staining live cells with Rhod-2/AM. Optimal conditions may vary depending on the cell type and experimental setup.

Materials Required

-

Rhod-2/AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other preferred buffer

-

Pluronic® F-127 (optional)

-

Probenecid (B1678239) (optional)

-

Live cells (adherent or in suspension)

Solution Preparation

-

Rhod-2/AM Stock Solution (2-5 mM):

-

Rhod-2/AM Working Solution (2-20 µM):

-

On the day of the experiment, dilute the Rhod-2/AM stock solution to a final concentration of 2-20 µM in HHBS or your buffer of choice.[3][7] For most cell lines, a final concentration of 4-5 µM is recommended.[7][10]

-

Optional: To improve the solubility of Rhod-2/AM, 0.02-0.04% Pluronic® F-127 can be added to the working solution.[3][7][11]

-

Optional: To reduce the leakage of the de-esterified dye from cells, 0.5-1.0 mM probenecid can be added to the working solution.[3][8][11]

-

The working solution should be used immediately and not stored.[3]

-

Staining Protocol for Adherent Cells

-

Culture adherent cells on sterile coverslips or in a black-wall/clear-bottom plate overnight.

-

Remove the culture medium.

-

Add the Rhod-2/AM working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C.[7][10] Incubation for longer periods may enhance the signal in some cell lines.[7][10]

-

Remove the working solution and wash the cells with HHBS or your buffer of choice.[3] If using probenecid, include it in the wash buffer.[3]

-

The cells are now ready for imaging.

Staining Protocol for Suspension Cells

-

Centrifuge the cell suspension at 1000 g for 3-5 minutes at 4°C and discard the supernatant.[2]

-

Wash the cells twice with PBS.[2]

-

Resuspend the cells in the Rhod-2/AM working solution at a density of 1x10⁶ cells/mL.[2]

-

Centrifuge at 400 g for 3-4 minutes at 4°C and discard the supernatant.[2]

-

Wash the cells twice with PBS.[2]

-

Resuspend the cells in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[2]

Rhod-2/AM staining workflow.

Live-Cell Imaging

-

Fluorescence Microscope: Use a filter set appropriate for TRITC (Tetramethylrhodamine).[7]

-

Fluorescence Microplate Reader: Use an excitation wavelength of approximately 540 nm and an emission wavelength of approximately 590 nm, with a cutoff at 570 nm.[7]

-

Flow Cytometer: Use the PE (Phycoerythrin) channel for detection.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Fluorescence Signal | - Insufficient dye loading time or concentration.- Cell type is resistant to dye loading. | - Increase incubation time or dye concentration.- Use Pluronic® F-127 to aid in dye solubilization.[3][7] |

| High Background Fluorescence | - Incomplete removal of extracellular dye.- Dye compartmentalization in organelles other than mitochondria. | - Ensure thorough washing after incubation.- Incubate at room temperature instead of 37°C to reduce compartmentalization.[13] |

| Rapid Signal Loss | - Dye leakage from the cells. | - Use probenecid to inhibit organic anion transporters responsible for dye extrusion.[3][8] |